molecular formula C17H13N5O2 B7136737 N-(2H-benzotriazol-5-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide

N-(2H-benzotriazol-5-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide

Cat. No.: B7136737
M. Wt: 319.32 g/mol
InChI Key: BKRQMPMFIGCEQO-UHFFFAOYSA-N
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Description

N-(2H-benzotriazol-5-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide is a complex organic compound that features both benzotriazole and quinoline moieties

Properties

IUPAC Name

N-(2H-benzotriazol-5-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-16(18-12-5-6-14-15(9-12)21-22-20-14)8-11-7-10-3-1-2-4-13(10)19-17(11)24/h1-7,9H,8H2,(H,18,23)(H,19,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRQMPMFIGCEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)NC3=CC4=NNN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-benzotriazol-5-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzotriazole Moiety: Starting from an appropriate aromatic amine, the benzotriazole ring can be formed through diazotization followed by cyclization.

    Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

    Coupling Reaction: The final step would involve coupling the benzotriazole and quinoline derivatives through an acetamide linkage, possibly using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2H-benzotriazol-5-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the nitrogen atoms in the benzotriazole or quinoline rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could be employed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution could introduce alkyl or halogen groups.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

    Biology: Potential use as a fluorescent probe or in the development of bioactive compounds.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-(2H-benzotriazol-5-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: Compounds like 2-(2H-benzotriazol-2-yl)-4-methylphenol, which are used as UV stabilizers.

    Quinoline Derivatives: Compounds such as quinine and chloroquine, which have well-known medicinal properties.

Uniqueness

N-(2H-benzotriazol-5-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide is unique due to the combination of benzotriazole and quinoline moieties in a single molecule, which may confer unique chemical and biological properties not found in simpler analogs.

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